(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate

Beschreibung

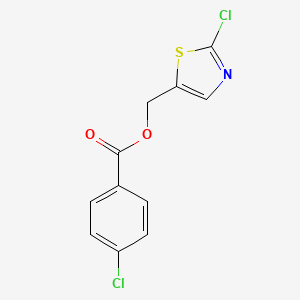

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate is a synthetic organic compound characterized by a 2-chlorothiazole moiety linked via a methylene group to a 4-chlorobenzoate ester. Its molecular formula is C₁₁H₇Cl₂NO₂S, with a molecular weight of 288.15 g/mol. The compound is structurally defined by two key components:

- Thiazole core: A five-membered aromatic heterocycle containing sulfur and nitrogen, substituted with chlorine at the 2-position ().

- 4-Chlorobenzoate ester: A benzoyl group with a chlorine substituent at the para position, esterified to the thiazole via a methylene bridge ().

Synthesis: The compound is synthesized through nucleophilic substitution or esterification reactions. For example, reacting 2-chloro-5-(chloromethyl)-1,3-thiazole with 4-chlorobenzoic acid derivatives in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF (). Yields vary depending on reaction conditions, with reported efficiencies around 53.7% ().

Applications: Primarily used as an intermediate in pesticide synthesis, particularly for neonicotinoid insecticides targeting pests such as aphids, whiteflies, and leafhoppers (). Its thiazole core mimics nicotine’s binding to insect nicotinic acetylcholine receptors (nAChRs), disrupting neurotransmission ().

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-7(2-4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBHEWJORCKXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound's structural characteristics suggest significant potential for drug development. The thiazole ring often exhibits biological activity, making derivatives like (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate promising candidates for therapeutic agents.

Key Applications:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structures can inhibit bacterial growth, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : The compound's ability to interact with biological targets may lead to anticancer applications. Computational methods like the Prediction of Activity Spectra for Substances (PASS) can help predict its efficacy against various cancer cell lines .

Mechanistic Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies often utilize:

- Enzyme Inhibition Assays : The compound may bind to enzymes critical for pathogen survival or cancer cell proliferation, providing a pathway for therapeutic intervention .

- Structure-Activity Relationship (SAR) Analysis : This approach helps in optimizing the compound's structure to enhance its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Case Study 1: Antimicrobial Effects

A study demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of chlorine atoms in the structure was shown to enhance this activity significantly .

Case Study 2: Anticancer Potential

Research on similar thiazole compounds revealed that modifications in their structure could lead to improved potency against cancer cell lines. For instance, a compound with a similar thiazole structure showed over a thousand-fold increase in activity against specific cancer types due to strategic chlorine substitutions .

Wirkmechanismus

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring in the compound can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activities. This interaction can lead to the desired biological effects, such as antimicrobial activity or enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate are compared below based on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Variations and Physicochemical Properties: Electron-Withdrawing Groups: The 4-chlorobenzoate ester in the target compound enhances stability and resistance to hydrolysis compared to non-halogenated analogs (). Sulfonyl and Ether Linkages: The morpholinosulfonyl substituent () introduces hydrogen-bonding capacity, which may alter receptor affinity or metabolic clearance.

Biological Activity :

- Target Compound vs. Thiamethoxam : While both contain a chlorothiazolylmethyl group, thiamethoxam’s oxadiazinan-imine moiety confers systemic activity, enabling vascular transport in plants (). The target compound’s ester group limits systemic mobility but enhances contact toxicity.

- Clothianidin Comparison : Clothianidin’s nitroguanidine group allows for soil persistence and uptake by plant roots, whereas the benzoate ester in the target compound degrades faster in the environment ().

Crystallographic and Conformational Insights: The thiazole ring in the target compound is nearly planar (r.m.s. deviation: 0.0011 Å), favoring π-π stacking with receptor aromatic residues (). In contrast, analogs with bulky substituents (e.g., morpholinosulfonyl) exhibit torsional strain, reducing binding efficiency ().

Regulatory and Safety Profiles :

- The target compound shares hazard classifications (e.g., R51/53 for aquatic toxicity) with clothianidin under EU Regulation 790/2009 (). However, trifluoromethyl derivatives may exhibit higher bioaccumulation risks due to increased stability ().

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis yield (~53.7%) is lower than thiamethoxam’s industrial-scale production (~70–80%), highlighting optimization opportunities ().

- Structure-Activity Relationships (SAR) : Para-substituted benzoates (e.g., 4-chloro) show superior insecticidal activity compared to ortho- or meta-substituted analogs, likely due to steric and electronic effects ().

- Environmental Impact : While less persistent than clothianidin, the target compound’s chlorinated aromatic groups necessitate careful disposal to avoid bioaccumulation ().

Biologische Aktivität

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate is a synthetic organic compound notable for its thiazole and benzoate moieties. The presence of chlorine substituents enhances its reactivity, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial and antiviral properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring, which is known for contributing to various biological activities due to its unique chemical properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. A comparative analysis with structurally similar compounds reveals its enhanced efficacy:

| Compound Name | Notable Activities |

|---|---|

| 2-Amino-thiazole | Antimicrobial, anticancer |

| Benzothiazole | Antiviral, anti-inflammatory |

| 4-Chlorobenzothiazole | Antimicrobial, potential herbicide |

| This compound | Enhanced reactivity and diverse applications |

The thiazole moiety contributes to the compound's ability to interact with microbial enzymes and disrupt cellular processes.

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown potential antiviral activity. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that it may inhibit viral replication pathways. For instance, structural analogs have been demonstrated to possess activity against tobacco mosaic virus (TMV), with certain derivatives showing approximately 50% inhibition in bioassays .

The biological activity of this compound likely involves its interaction with specific molecular targets within microbial cells. The mechanism may include:

- Enzyme Inhibition : Binding to enzymes critical for microbial metabolism.

- Cell Membrane Disruption : Altering membrane integrity leading to cell lysis.

- Receptor Modulation : Interacting with cellular receptors involved in viral entry or replication.

Case Studies

A study examining the synthesis and biological evaluation of related thiazole derivatives reported promising results regarding their antimicrobial activities against various pathogens including Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may exhibit similar or enhanced effects due to its unique structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.